molecular formula C22H14F7N3OS B10947515 3-amino-6-(heptafluoropropyl)-4-methyl-N-(naphthalen-2-yl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-(heptafluoropropyl)-4-methyl-N-(naphthalen-2-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B10947515
M. Wt: 501.4 g/mol
InChI Key: AEJBAOSXINBILK-UHFFFAOYSA-N
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Description

3-Amino-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-N-(2-naphthyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by the presence of a heptafluoropropyl group, a naphthyl group, and a thienopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-N-(2-naphthyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridine core, followed by the introduction of the heptafluoropropyl group and the naphthyl group. Common reagents used in these reactions include halogenated precursors, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-N-(2-naphthyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dimethyl sulfoxide, acetonitrile, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

3-Amino-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-N-(2-naphthyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3-amino-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-N-(2-naphthyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2-propanediol: A simpler compound with similar amino and hydroxyl functional groups.

    3-Amino-1-propanol: Another related compound with an amino group and a hydroxyl group.

    3-Amino-6-bromopyrazine-2-carboxylate: A compound with a similar amino and carboxylate functional group but different core structure.

Uniqueness

3-Amino-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-N-(2-naphthyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to the presence of the heptafluoropropyl group and the thienopyridine core. These structural features confer specific chemical and physical properties, such as increased stability, lipophilicity, and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H14F7N3OS

Molecular Weight

501.4 g/mol

IUPAC Name

3-amino-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-N-naphthalen-2-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H14F7N3OS/c1-10-8-14(20(23,24)21(25,26)22(27,28)29)32-19-15(10)16(30)17(34-19)18(33)31-13-7-6-11-4-2-3-5-12(11)9-13/h2-9H,30H2,1H3,(H,31,33)

InChI Key

AEJBAOSXINBILK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC4=CC=CC=C4C=C3)N)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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